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Compound of Interest

Compound Name:
Sodium 4-

(pivaloyloxy)benzenesulfonate

Cat. No.: B066988 Get Quote

This guide provides an in-depth analysis of the expected spectroscopic data for sodium 4-
(pivaloyloxy)benzenesulfonate, a key intermediate in various chemical syntheses. The

interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) data is crucial for its identification, purity assessment, and quality control in research and

drug development settings. This document is intended for researchers, scientists, and

professionals in the field of drug development who require a thorough understanding of the

structural elucidation of this compound.

Introduction
Sodium 4-(pivaloyloxy)benzenesulfonate is an organic salt characterized by a

benzenesulfonate core, a pivaloyl ester functional group, and a sodium counter-ion. The

strategic placement of the electron-withdrawing sulfonate group and the sterically bulky pivaloyl

group influences the electronic environment and, consequently, the spectroscopic signature of

the molecule. Accurate interpretation of its spectral data is paramount for confirming its

synthesis and for subsequent applications.

Molecular Structure and Atom Numbering
For clarity in the subsequent spectral analysis, the following atom numbering scheme will be

utilized.
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Caption: Molecular structure and atom numbering for sodium 4-
(pivaloyloxy)benzenesulfonate.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. For sodium 4-(pivaloyloxy)benzenesulfonate, both ¹H and ¹³C NMR are essential

for structural confirmation.

Experimental Protocol: NMR Spectroscopy
Sample Preparation: Dissolve approximately 10-20 mg of sodium 4-
(pivaloyloxy)benzenesulfonate in 0.6-0.7 mL of a suitable deuterated solvent, such as

deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical

as it can influence chemical shifts. D₂O is a good choice due to the ionic nature of the

sodium salt.

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition:

Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).

Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise

ratio.

Employ a relaxation delay of at least 5 seconds to ensure quantitative integration.

¹³C NMR Acquisition:

Set the spectral width to cover the expected range of carbon signals (typically 0-200 ppm).

Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each

carbon.

A larger number of scans will be required compared to ¹H NMR to achieve a good signal-

to-noise ratio.
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¹H NMR Spectral Data (Predicted)
Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~ 7.8 - 8.0 Doublet 2H H3, H5

~ 7.2 - 7.4 Doublet 2H H2, H6

1.3 - 1.4 Singlet 9H H9, H10, H11

Interpretation of ¹H NMR Spectrum
The aromatic region of the ¹H NMR spectrum is expected to exhibit a characteristic AA'BB'

splitting pattern for the para-substituted benzene ring. The protons H3 and H5, being ortho to

the electron-withdrawing sulfonate group, will be deshielded and appear as a doublet at a lower

field (further downfield)[1][2]. Conversely, the protons H2 and H6, ortho to the pivaloyloxy

group, will be shielded relative to H3 and H5 and appear as a doublet at a higher field[1][2].

The pivaloyl group's nine equivalent protons (H9, H10, H11) will give rise to a sharp singlet at

approximately 1.3-1.4 ppm, a characteristic chemical shift for a tert-butyl group attached to a

carbonyl carbon[3].

¹³C NMR Spectral Data (Predicted)
Chemical Shift (δ) ppm Assignment

~ 176 - 178 C7 (C=O)

~ 150 - 155 C1

~ 140 - 145 C4

~ 128 - 132 C3, C5

~ 120 - 125 C2, C6

~ 39 - 41 C8

~ 27 - 29 C9, C10, C11

Interpretation of ¹³C NMR Spectrum
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The ¹³C NMR spectrum will provide complementary information to the ¹H NMR. The carbonyl

carbon (C7) of the pivaloyl ester is expected to have the most downfield chemical shift, typically

in the range of 176-178 ppm[3][4]. The aromatic carbons will appear in the range of 120-155

ppm. The carbon attached to the oxygen of the ester (C1) will be deshielded, as will the carbon

attached to the sulfur of the sulfonate group (C4)[5][6][7][8]. The quaternary carbon of the tert-

butyl group (C8) will appear around 39-41 ppm, and the three equivalent methyl carbons (C9,

C10, C11) will be observed as a single peak in the aliphatic region, around 27-29 ppm[3].

II. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy
Sample Preparation:

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr)

powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using

a hydraulic press.

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal.

Instrumentation: Record the spectrum using a Fourier-Transform Infrared (FTIR)

spectrometer.

Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).

Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract

it from the sample spectrum.

IR Spectral Data (Predicted)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.researchgate.net/publication/286546256_Spectroscopic_and_structural_study_of_a_series_of_pivaloylthiourea_derivatives
http://mjas.analis.com.my/wp-content/uploads/2018/11/Siti_Aishah.pdf
https://chem.libretexts.org/Courses/University_of_Illinois_UrbanaChampaign/Chem_2363A_Fundamental_Organic_Chemistry_I_(Chan)/10%3A_The_Chemistry_of_Alcohols_and_Thiols/10.03%3A_Converting_an_Alcohol_to_a_Sulfonate_Ester
https://pubchem.ncbi.nlm.nih.gov/compound/Sodium-benzenesulfonate
https://spectrabase.com/spectrum/Kfcy79Nq4A1
https://spectrabase.com/spectrum/4XlDgKe6aXZ
https://www.researchgate.net/publication/286546256_Spectroscopic_and_structural_study_of_a_series_of_pivaloylthiourea_derivatives
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b066988?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber (cm⁻¹) Intensity Assignment

~ 1750 - 1730 Strong C=O stretch (ester)

~ 1360 - 1340 Strong
S=O asymmetric stretch

(sulfonate)[9]

~ 1180 - 1160 Strong
S=O symmetric stretch

(sulfonate)[9]

~ 1200 - 1100 Strong C-O stretch (ester)

~ 1050 - 1010 Strong S-O stretch (sulfonate)[9][10]

~ 3000 - 2850 Medium C-H stretch (aliphatic)

~ 1600, 1475 Medium-Weak C=C stretch (aromatic)

Interpretation of IR Spectrum
The IR spectrum will be dominated by strong absorption bands corresponding to the ester and

sulfonate functional groups. A strong, sharp peak between 1750 and 1730 cm⁻¹ is

characteristic of the carbonyl (C=O) stretching vibration of the pivaloyl ester[11][12]. The

sulfonate group will exhibit two strong stretching vibrations for the S=O bonds: an asymmetric

stretch typically around 1360-1340 cm⁻¹ and a symmetric stretch around 1180-1160 cm⁻¹[9]

[13]. The S-O single bond stretch will also be present in the 1050-1010 cm⁻¹ region[9][10]. The

C-O stretching of the ester will appear as a strong band between 1200 and 1100 cm⁻¹. The

presence of the aromatic ring will be indicated by C=C stretching bands around 1600 and 1475

cm⁻¹, and the aliphatic C-H stretching of the tert-butyl group will be observed in the 3000-2850

cm⁻¹ region[11].

III. Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, allowing for the determination of the molecular weight and structural features.

Experimental Protocol: Mass Spectrometry
Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or

after separation by liquid chromatography (LC).
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Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) to minimize

fragmentation of the parent ion. ESI is well-suited for ionic compounds like sodium 4-
(pivaloyloxy)benzenesulfonate. Both positive and negative ion modes should be explored.

Mass Analysis: Analyze the ions using a mass analyzer such as a quadrupole, time-of-flight

(TOF), or ion trap.

Tandem MS (MS/MS): To obtain structural information, perform fragmentation of the parent

ion by collision-induced dissociation (CID) and analyze the resulting fragment ions.

Mass Spectrometry Data (Predicted)
Molecular Formula: C₁₁H₁₃NaO₅S

Molecular Weight: 280.27 g/mol [14]

Expected Ions:

Negative Ion Mode (ESI-): [M-Na]⁻ at m/z 257.04

Positive Ion Mode (ESI+): [M+H]⁺ at m/z 281.04, [M+Na]⁺ at m/z 303.02

Interpretation of Mass Spectrum and Fragmentation
In negative ion mode ESI-MS, the most prominent ion is expected to be the deprotonated

molecule [M-Na]⁻ at an m/z of 257.04. Tandem MS (MS/MS) of this ion would likely show

characteristic fragmentation patterns. A common fragmentation pathway for benzenesulfonates

is the loss of sulfur dioxide (SO₂), which has a mass of 64 Da[15][16][17]. Another likely

fragmentation is the cleavage of the ester bond.
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Predicted ESI- MS/MS Fragmentation Pathway

[M-Na]⁻
m/z 257.04

Loss of SO₂

(-64 Da)
Loss of pivaloyl group

(-85 Da)

[C₁₁H₁₃O₃]⁻
m/z 193.08

[C₆H₄O₃S]⁻
m/z 172.99

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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